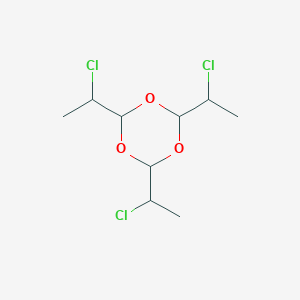
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane (TCT) is an organic compound that is widely used in scientific research for its unique chemical properties. TCT is a cyclic trimeric ether that contains three chloroethyl groups attached to a trioxane ring. This compound has been extensively studied for its potential as an anti-cancer agent and as a tool for chemical synthesis.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane involves the formation of reactive intermediates such as chloroethyl radicals and epoxides, which can react with cellular macromolecules such as DNA, proteins, and lipids. These reactive intermediates can cause DNA damage, protein cross-linking, and lipid peroxidation, leading to cell death. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to be more toxic to cancer cells than normal cells, making it a promising candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to have antibacterial and antifungal activity. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a number of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is its high reactivity and selectivity. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is also relatively easy to synthesize and can be obtained in high yield. However, 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has some limitations for lab experiments. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is highly reactive and can be toxic to normal cells, making it difficult to work with. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane also has a short half-life and can decompose rapidly under certain conditions, making it difficult to store and transport.
Orientations Futures
There are a number of future directions for research on 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane. One area of research is the development of new cancer therapies based on 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane. Researchers are exploring different ways to deliver 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane to cancer cells, such as using nanoparticles or liposomes. Another area of research is the synthesis of new 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane derivatives with improved properties such as increased selectivity or reduced toxicity. Finally, researchers are exploring the use of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane in other areas of research such as chemical synthesis and environmental remediation.
Méthodes De Synthèse
The synthesis of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane involves the reaction of 1,3,5-trioxane with chloroethylamine hydrochloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane as the major product. The yield of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has a wide range of applications in scientific research. One of the most promising areas of research is its potential as an anti-cancer agent. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating the caspase cascade. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has also been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
142817-71-8 |
|---|---|
Nom du produit |
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane |
Formule moléculaire |
C9H15Cl3O3 |
Poids moléculaire |
277.6 g/mol |
Nom IUPAC |
2,4,6-tris(1-chloroethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C9H15Cl3O3/c1-4(10)7-13-8(5(2)11)15-9(14-7)6(3)12/h4-9H,1-3H3 |
Clé InChI |
XTQUGQZRFTWKFM-UHFFFAOYSA-N |
SMILES |
CC(C1OC(OC(O1)C(C)Cl)C(C)Cl)Cl |
SMILES canonique |
CC(C1OC(OC(O1)C(C)Cl)C(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



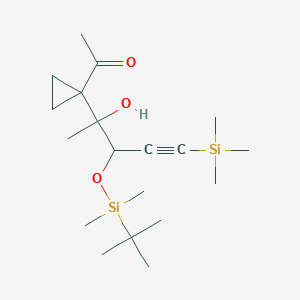
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)
![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)
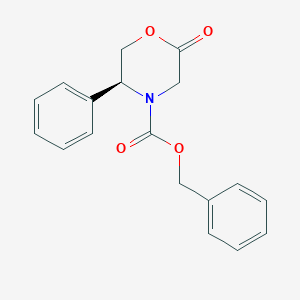
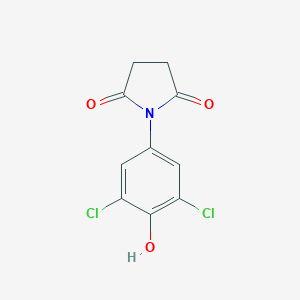
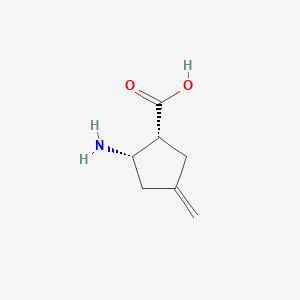
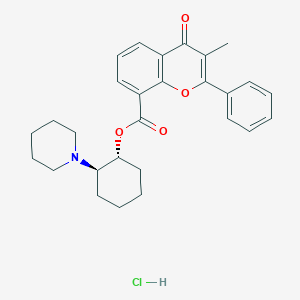
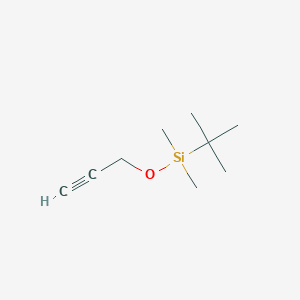
![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)

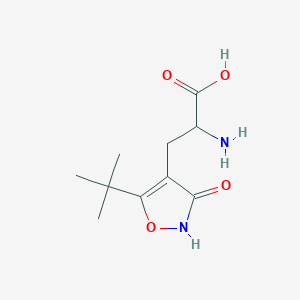
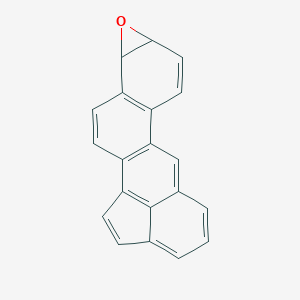
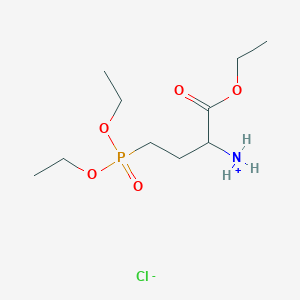
![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)